[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Brand Name: Vulcanchem
CAS No.: 920975-58-2
VCID: VC21118094
InChI: InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Molecular Formula: C53H48O11Si
Molecular Weight: 889 g/mol

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate

CAS No.: 920975-58-2

Cat. No.: VC21118094

Molecular Formula: C53H48O11Si

Molecular Weight: 889 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate - 920975-58-2

Specification

CAS No. 920975-58-2
Molecular Formula C53H48O11Si
Molecular Weight 889 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Standard InChI InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1
Standard InChI Key VLGQRMASAAPPOT-OYDRPWODSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8

Introduction

Compound Identity and Structural Features

[(2R,3S,4S,5R,6S)-4,5-Dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate is a highly functionalized carbohydrate derivative featuring multiple protecting groups and a coumarin moiety. This complex molecule has attracted significant attention in carbohydrate chemistry research due to its unique structural attributes and potential applications.

Identification Parameters

The compound is characterized by specific identification parameters that facilitate its recognition and differentiation from related structures:

ParameterValue
CAS Number920975-58-2
Molecular FormulaC53H48O11Si
Molecular Weight889 g/mol
Stereochemistry(2R,3S,4S,5R,6S)

The molecular complexity is reflected in its structure, which contains multiple functional groups including benzoyloxy groups, a tert-butyldiphenylsilyl (TBDPS) protecting group, and a 4-methyl-2-oxochromen-7-yl substituent attached to a pyranose ring .

Structural Components

The molecule can be conceptually divided into four key structural components:

  • A pyranose (oxan) core with defined stereochemistry (2R,3S,4S,5R,6S)

  • Two benzoyloxy protecting groups at positions 4 and 5

  • A TBDPS-protected hydroxymethyl group at position 2

  • A 4-methyl-2-oxochromen-7-yl (coumarin) moiety at position 6

  • A benzoate group at position 3

Stereochemistry and Configuration

The compound's name indicates a specific stereochemical configuration that is crucial to its chemical behavior and biological activity.

Stereochemical Analysis

The (2R,3S,4S,5R,6S) designation indicates the absolute configuration at each stereogenic center of the pyranose ring. This stereochemical arrangement is typical of naturally occurring D-sugars that have been modified with protecting groups and substituents.

The stereochemistry influences various properties including solubility, reactivity, and potential biological interactions. The configuration also dictates the three-dimensional arrangement of the functional groups, which is critical for applications in molecular recognition and binding studies .

Conformational Analysis

Protecting Group Strategy

The molecule incorporates a sophisticated protecting group strategy commonly employed in carbohydrate synthesis to enable selective manipulations of specific hydroxyl groups.

tert-Butyldiphenylsilyl (TBDPS) Protection

The TBDPS group at position 2 serves as a bulky silyl ether protecting group for the primary hydroxyl. TBDPS protection offers several advantages:

  • Excellent stability under various reaction conditions

  • Selective protection of primary over secondary hydroxyls

  • Resistance to acidic hydrolysis compared to other silyl ethers

  • Compatibility with numerous synthetic transformations

As noted in the literature, the TBDPS group was first suggested as a protecting group by Hanessian and Lavallée in 1975, designed to supersede Corey's tert-butyldimethylsilyl group for alcohol protection . Its increased resistance to acidic hydrolysis and enhanced selectivity for primary hydroxyl groups make it particularly valuable in complex carbohydrate synthesis .

Benzoyloxy Protection

The benzoyloxy groups at positions 3, 4, and 5 are ester protecting groups that exhibit different reactivity compared to the silyl ether. Benzoate esters are commonly used in carbohydrate chemistry for several reasons:

  • Stability under various reaction conditions

  • Neighboring group participation effects that can direct stereochemical outcomes

  • UV-active nature facilitating chromatographic purification

  • Different deprotection conditions compared to silyl ethers

The strategic placement of these protecting groups allows for orthogonal deprotection strategies, enabling selective manipulations during multi-step syntheses.

Synthetic Approaches

The synthesis of [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate likely involves multiple steps with careful consideration of stereochemistry and protecting group manipulations.

Retrosynthetic Analysis

A plausible retrosynthetic analysis would involve the following key disconnections:

  • Introduction of the coumarin moiety at position 6 via glycosylation

  • Sequential installation of the benzoate groups

  • TBDPS protection of the primary hydroxyl at position 2

  • Strategic manipulation of a suitable starting carbohydrate

Coumarin Incorporation

The incorporation of the 4-methyl-2-oxochromen-7-yl moiety likely involves glycosylation of the corresponding coumarin derivative. This can be achieved through various methods including:

  • Direct glycosylation using activated glycosyl donors

  • Nucleophilic displacement reactions

  • Mitsunobu-type coupling

The specific methodology would depend on the desired stereochemical outcome and the compatibility with existing protecting groups .

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of the compound.

NMR Spectroscopy

The 1H NMR spectrum would exhibit characteristic signals including:

  • Aromatic protons from the benzoate and TBDPS groups (7.0-8.2 ppm)

  • Coumarin aromatic and vinyl protons (6.0-7.5 ppm)

  • Pyranose ring protons (3.5-5.5 ppm)

  • Methyl group of the coumarin (2.3-2.5 ppm)

  • tert-Butyl group protons (0.9-1.1 ppm)

13C NMR would show distinctive carbon signals for:

  • Carbonyl carbons of the benzoates and coumarin lactone

  • Aromatic carbons from the benzoate, TBDPS, and coumarin groups

  • Pyranose ring carbons

  • Methyl and tert-butyl carbons

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula C53H48O11Si, with an expected [M+H]+ peak at approximately 890 m/z or corresponding adducts depending on the ionization technique used.

Applications and Biological Activity

Synthetic Applications

The compound represents an important intermediate in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates. The presence of orthogonal protecting groups allows for selective manipulations of the carbohydrate scaffold, enabling access to diverse derivatives with potential applications in medicinal chemistry and chemical biology.

Biological ActivityMechanismRelated Coumarin Derivatives
AntimicrobialInhibition of bacterial cell wall synthesisCoumarin glycosides
AntioxidantFree radical scavengingHydroxycoumarins
AnticancerApoptosis induction, cell cycle arrestCoumarin derivatives with heterocyclic rings
Anti-inflammatoryInhibition of inflammatory mediatorsCoumarin glycoconjugates

The compound's protected carbohydrate structure suggests it may serve primarily as a synthetic intermediate rather than a direct bioactive agent, with the protecting groups likely requiring removal to reveal the bioactive hydroxyl functions .

Comparison with Related Compounds

Structure-Activity Relationships

Comparing the structure to related compounds provides insights into potential structure-activity relationships:

  • The coumarin moiety contributes to potential fluorescence properties, making the compound potentially useful in imaging applications .

  • The specific glycosidic linkage between the pyranose and coumarin influences biological recognition and activity.

  • The protecting group pattern determines the compound's reactivity profile and synthetic utility.

Synthetic Analogs

Several related compounds have been described in the literature with similar structural features:

  • Alpha-D-Glucopyranose pentabenzoate, which shares the multiple benzoate protection strategy but lacks the coumarin and TBDPS groups.

  • TBDPS-protected furanoid glycals, which employ similar silyl protection strategies in carbohydrate chemistry .

  • Coumarin glycosides, which feature similar coumarin-carbohydrate linkages but with different protecting group patterns .

Analytical Methods and Characterization

Chromatographic Analysis

Due to the compound's complexity and the presence of UV-active groups (benzoates and coumarin), high-performance liquid chromatography (HPLC) with UV detection is likely the preferred method for purity analysis. The benzoate and coumarin chromophores facilitate detection at wavelengths around 254-280 nm.

Future Research Directions

Synthetic Optimizations

Future research might focus on developing more efficient synthetic routes to the compound, potentially exploring:

  • One-pot protection strategies to reduce the number of isolation steps

  • Enzymatic methods for regioselective modifications

  • Green chemistry approaches to minimize waste and environmental impact

Biological Evaluations

Investigations into the biological properties of the compound and its deprotected derivatives might reveal:

  • Potential applications in glycobiology research

  • Structure-activity relationships in carbohydrate-protein interactions

  • Fluorescence properties for biological imaging applications

Novel Derivatives

The compound's structure provides a versatile scaffold for further derivatization, potentially leading to:

  • Libraries of glycoconjugates with modified sugar or coumarin portions

  • Development of targeted drug delivery systems

  • New materials with interesting physical or chemical properties

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